1-Methyl-1-phenylurea

概要

説明

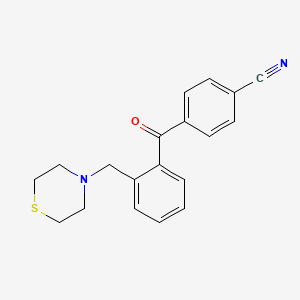

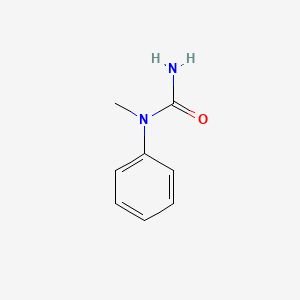

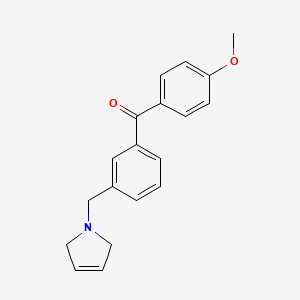

1-Methyl-1-phenylurea is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is a powder at room temperature .

Molecular Structure Analysis

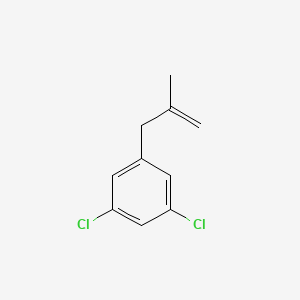

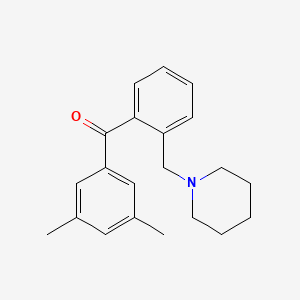

The InChI code for 1-Methyl-1-phenylurea is 1S/C8H10N2O/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11) . This indicates that the molecule consists of a phenyl group (C6H5-) and a methyl group (CH3-) attached to a urea (NH2-CO-NH2) backbone.Physical And Chemical Properties Analysis

1-Methyl-1-phenylurea is a powder at room temperature with a melting point of 77-78 degrees Celsius .科学的研究の応用

Environmental Impact and Degradation

1-Methyl-1-phenylurea, as part of the phenylurea group, has been studied for its environmental impact and degradation processes. Research has focused on understanding how these compounds behave in various environmental conditions, particularly in soil and water. For example, Alletto et al. (2006) investigated the degradation of isoproturon, a phenylurea herbicide, in soil, highlighting the sensitivity of degradation to water content variations (Alletto, Coquet, Benoît, & Bergheaud, 2006).

Supramolecular Chemistry and Synthesis

Phenylurea moieties, including 1-Methyl-1-phenylurea, are key components in supramolecular chemistry due to their strong hydrogen bonding groups and synthetic accessibility. Research by Isare et al. (2012) showed how conformational preorganization of the phenylurea moiety can significantly enhance intermolecular interactions in hydrogen-bonded aromatic bis-ureas (Isare, Pembouong, Boué, & Bouteiller, 2012).

Crystal Structure Analysis

The crystal structure of phenylurea derivatives, including compounds similar to 1-Methyl-1-phenylurea, has been studied to understand their molecular configuration and interactions. Kang et al. (2015) analyzed the crystal structure of metobromuron, a phenylurea herbicide, to understand its intermolecular interactions and network formation (Kang, Kim, Kwon, & Kim, 2015).

Microbial Degradation

The microbial degradation of phenylurea herbicides, including compounds structurally related to 1-Methyl-1-phenylurea, has been a significant focus of environmental research. Zhang et al. (2018) studied the degradation of phenylurea herbicides by a bacterial consortium, revealing insights into the microbial processes and pathways involved in their biodegradation (Zhang, Hang, Hu, Chen, Zhou, Chen, & Jiang, 2018).

Safety and Hazards

1-Methyl-1-phenylurea is classified under the GHS07 hazard class. It carries the warning signal word and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

1-Methyl-1-phenylurea is a chemical compound that is structurally similar to phenylurea herbicides . The primary targets of these compounds are usually plants, where they are used for the effective control of most annual and perennial weeds . .

Mode of Action

Phenylurea herbicides, which share structural similarities with this compound, primarily function by inhibiting photosynthesis in plants . They are easily taken up from the soil by the root system of plants and rapidly translocated into their stems and leaves via xylem by transpiration .

Biochemical Pathways

For instance, the common microbial degradation pathway for Diuron, a phenylurea herbicide, is via transformation to 3,4-dichloroaniline, which is then metabolized through two different metabolic pathways: dehalogenation and hydroxylation .

Pharmacokinetics

A study on a phenylurea thiocarbamate, nsc 161128, showed that it was rapidly metabolized to the metabolite n-methyl-n’-phenylurea (m10) in animal plasma .

Result of Action

Phenylurea herbicides are known to inhibit photosynthesis in plants, leading to their death .

Action Environment

Phenylurea herbicides, including 1-Methyl-1-phenylurea, are relatively long-lived in the environment . Their introduction to the food chain via the environment is deemed a serious risk to human health . The efficacy and stability of these compounds can be influenced by various environmental factors, including pH, temperature, moisture content, and soil matrix .

特性

IUPAC Name |

1-methyl-1-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAADKSETAYKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879133 | |

| Record name | 1-METHYL-1-PHENYL UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1-phenylurea | |

CAS RN |

4559-87-9 | |

| Record name | N-Methyl-N-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4559-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYL-1-PHENYL UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1615211.png)

![3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1615212.png)